molecular formula C19H17N7O2 B2663495 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034557-75-8

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide

Cat. No. B2663495
M. Wt: 375.392
InChI Key: SWDNCWINDGBBKD-UHFFFAOYSA-N
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Description

The compound “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and a quinoline ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen in the triazolo[4,3-a]pyrazine ring and the quinoline ring could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into triazolo[4,3-a]pyrazine derivatives, like N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide, has shown their utility in various chemical reactions and synthesis processes. For instance, the use of chitosan as a heterogeneous catalyst under microwave irradiation facilitates the preparation of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives. These derivatives undergo reactions to produce compounds with carbonylpyrazole and carbonylisoxazole side chains, highlighting their versatility in synthetic chemistry (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011).

Antimicrobial and Antitumor Activities

Enaminones derived from triazolo[4,3-a]pyrazine structures have been explored for their potential in producing substituted pyrazoles with significant antimicrobial and antitumor activities. These compounds, upon reacting with various amines and methylene compounds, generate a diverse array of pyrazole derivatives exhibiting cytotoxic effects against cancer cell lines and inhibitory effects against bacterial strains, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).

Cardiovascular Agents

Triazolo[4,3-a]pyrazine derivatives have also been identified as potential cardiovascular agents. Studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolo[4,3-a]pyrazine, revealed compounds with promising coronary vasodilating and antihypertensive activities. These findings underscore the potential of triazolo[4,3-a]pyrazine derivatives in developing new treatments for cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Synthesis of Heterocyclic Compounds

Triazolo[4,3-a]pyrazine and its derivatives play a crucial role in the synthesis of a wide range of heterocyclic compounds, offering pathways to create novel structures with potential pharmaceutical applications. For example, the desulfurative cyclization technique facilitates the synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting the methodological advancements and the diversity of compounds that can be synthesized using triazolo[4,3-a]pyrazine as a building block (Ramesha, Sandhya, Kumar, Hiremath, Mantelingu, & Rangappa, 2016).

Future Directions

Future research on this compound could involve further exploration of its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNCWINDGBBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide

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